molecular formula C8H13N3 B062586 4-N,2,6-trimethylpyridine-3,4-diamine CAS No. 193690-78-7

4-N,2,6-trimethylpyridine-3,4-diamine

Cat. No.: B062586
CAS No.: 193690-78-7
M. Wt: 151.21 g/mol
InChI Key: WMLPIQZSPLZPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N,2,6-Trimethylpyridine-3,4-diamine is a bicyclic aromatic compound featuring a pyridine core substituted with methyl groups at the 2-, 4-N-, and 6-positions, along with amino groups at the 3- and 4-positions. This structure confers planarity and electron-rich characteristics, making it a candidate for applications in medicinal chemistry, particularly as a DNA intercalator or antitumor agent.

Properties

CAS No.

193690-78-7

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-N,2,6-trimethylpyridine-3,4-diamine

InChI

InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)6(2)11-5/h4H,9H2,1-3H3,(H,10,11)

InChI Key

WMLPIQZSPLZPNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)C)N)NC

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)NC

Synonyms

3,4-Pyridinediamine, N4,2,6-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of DNA Intercalation Properties

Compound Name Core Structure Substituents DNA Intercalation Efficacy (vs. Doxorubicin) Reference
This compound Pyridine 2-, 6-CH₃; 3,4-NH₂ Inferred comparable
IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) Pyridopyrimidine 6-CH₃; 2,4-NH₂ Comparable to Doxorubicin
IC2 (6-Methylquinazoline-2,4-diamine) Quinazoline 6-CH₃; 2,4-NH₂ Comparable to Doxorubicin
4-N-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine Pyridine 4-N-(aryl); 3,4-NH₂ Likely reduced (bulky substituents)

Key Findings :

Planarity and Intercalation: Both this compound and IC5 exhibit planar bicyclic aromatic systems with methyl and amino substituents. These features enhance π-π stacking with DNA base pairs, a critical factor for intercalation .

Substituent Effects :

  • Methyl Groups : The 2- and 6-methyl groups in this compound likely improve planarity and hydrophobic interactions, similar to IC5’s 6-methyl group, which enhances intercalation efficiency .
  • Bulky Substituents : In contrast, 4-N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-3,4-diamine contains a bulky aryl group, which may sterically hinder DNA binding, reducing efficacy compared to methyl-substituted analogs .

Amino Groups: The 3,4-diamine configuration in this compound mirrors the 2,4-diamine arrangement in IC5 and IC2, enabling hydrogen bonding with DNA backbone phosphate groups, a mechanism critical for stabilization .

Electronic and Functional Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) in this compound and IC5 enhance electron density in the aromatic system, favoring interactions with DNA’s electron-deficient intercalation sites. In contrast, chloro-trifluoromethyl groups (electron-withdrawing) in the aryl-substituted analog may reduce this interaction .
  • Therapeutic Potential: IC5 and IC2 have demonstrated antitumor activity in preclinical studies due to their intercalation properties. By analogy, this compound is a promising candidate for optimization in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.